molecular formula C20H25N5O2 B2954918 8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 938915-80-1

8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2954918
CAS RN: 938915-80-1
M. Wt: 367.453
InChI Key: IBFOENUEASMPTF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Imidazole rings, for example, can participate in a variety of reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound you mentioned would depend on the other functional groups present in the molecule.

Scientific Research Applications

Chemical Synthesis and Pharmacological Evaluation

A series of derivatives including 8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione have been synthesized and evaluated for their pharmacological properties. Notably, compounds within this chemical class have demonstrated significant potential in exhibiting anxiolytic-like and antidepressant-like activities in preclinical models, similar to established drugs such as Diazepam and Imipramine. These findings highlight the therapeutic promise of these derivatives in mental health research and treatment development (Zagórska et al., 2009).

Receptor Affinity and Pharmacological Potential

Further studies have elaborated on the structure-activity relationships of these compounds, revealing that specific modifications to the imidazo[2,1-f]purine-2,4-dione nucleus can significantly enhance their affinity for serotoninergic and dopaminergic receptors. This research underscores the importance of structural nuances in the development of new pharmacotherapies with potential applications in treating psychiatric disorders (Zagórska et al., 2015).

Novel Drug Design and Therapeutic Applications

The exploration of novel drug design strategies based on the imidazo[2,1-f]purine-2,4-dione framework has led to the identification of compounds with dual receptor activity, offering a new avenue for the development of multi-targeted therapeutic agents. This approach is particularly relevant in the context of neurodegenerative diseases, where complex pathologies may benefit from a multifaceted therapeutic strategy (Załuski et al., 2019).

Anticancer Research

In the realm of anticancer research, the chemical scaffold of 8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione and its derivatives has been explored for potential cytotoxic activities against various cancer cell lines. This line of investigation holds promise for the discovery of new oncological treatments, highlighting the versatility and potential of this chemical class in contributing to diverse areas of medicinal chemistry and pharmacology (Deady et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many imidazole derivatives have been found to have a broad range of biological activities .

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-12(2)11-25-18(26)16-17(22(5)20(25)27)21-19-23(8-9-24(16)19)15-7-6-13(3)10-14(15)4/h6-7,10,12H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFOENUEASMPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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